molecular formula C7H10BrN3O2 B6146098 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 1248822-14-1

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B6146098
CAS No.: 1248822-14-1
M. Wt: 248.1
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Description

2-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a chemical compound characterized by its bromo-pyrazole structure and amino acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the bromination of pyrazole derivatives. One common method includes the reaction of 4-bromo-1H-pyrazole with an appropriate amino acid precursor under controlled conditions. The reaction is often carried out in the presence of a brominating agent, such as potassium bromide, and a catalyst, such as cerium (IV) ammonium nitrate, in a biphasic system consisting of water and dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and efficiency. The process also includes purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromo-pyrazole structure makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antiviral, and anticancer activities.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has been investigated for its ability to modulate biological pathways and treat diseases such as cancer and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique structure allows for the creation of novel compounds with diverse applications.

Mechanism of Action

The mechanism by which 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-pyrazole moiety is believed to play a crucial role in binding to these targets, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid

  • 2-Amino-3-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropanoic acid

  • 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Uniqueness: 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid stands out due to its bromo-pyrazole structure, which imparts unique chemical and biological properties compared to its chloro-, fluoro-, and iodo- counterparts. This uniqueness allows for distinct applications and potential advantages in various fields.

Properties

CAS No.

1248822-14-1

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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